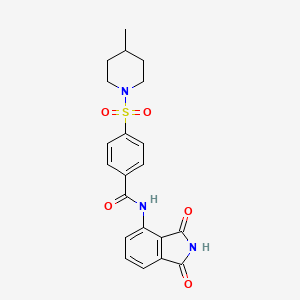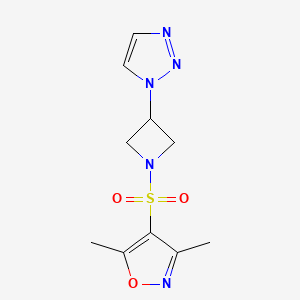![molecular formula C26H21FN2O4S B2857661 N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)
N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SN-001 es un compuesto conocido por su función como inhibidor del estimulador de genes de interferón (STING). Tiene una fórmula molecular de C26H21FN2O4S y un peso molecular de 476.52 g/mol . Este compuesto se utiliza principalmente en la investigación científica para estudiar sus efectos en la vía de señalización STING, que es crucial en la respuesta inmune del cuerpo a las infecciones y enfermedades .
Aplicaciones Científicas De Investigación
SN-001 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la vía de señalización STING y su papel en la respuesta inmune.
Biología: Ayuda a comprender los mecanismos moleculares de la respuesta inmune y la inflamación.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la vía STING.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, SN-001 plays a crucial role. It significantly impairs the induction of Ifnb mRNA in a dose-dependent manner in L929 cells . This interaction with mRNA suggests that SN-001 may have a significant impact on protein synthesis and other biomolecular interactions.
Cellular Effects
SN-001 has profound effects on various types of cells and cellular processes. It inhibits cytosolic DNA-triggered STING signaling . This influence on cell function suggests that SN-001 may have a substantial impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of SN-001 is quite complex. It exerts its effects at the molecular level by binding to the cyclic dinucleotide binding pocket of human STING . This binding interaction with STING can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de SN-001 implica el objetivo del bolsillo de unión de dinucleótido cíclico de STING humano. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen el uso de varios reactivos y solventes . La ruta de síntesis exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.
Métodos de Producción Industrial
La producción industrial de SN-001 se lleva a cabo típicamente en entornos de laboratorio controlados. El compuesto se produce en pequeñas cantidades para fines de investigación y aún no se fabrica a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
SN-001 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: SN-001 puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de productos reducidos.
Sustitución: SN-001 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran SN-001 incluyen agentes oxidantes, agentes reductores y varios solventes. Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se está llevando a cabo .
Productos Principales
Los productos principales formados a partir de las reacciones de SN-001 dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción producen formas reducidas del compuesto .
Mecanismo De Acción
SN-001 ejerce sus efectos al dirigirse al bolsillo de unión de dinucleótido cíclico de STING humano. Significativamente deteriora la inducción del ARN mensajero de interferón-beta de una manera dependiente de la dosis . El compuesto inhibe la señalización de STING provocada por ADN citosólico, lo que lleva a una disminución de la fosforilación de STING, TBK1, IRF3, IκBα y p65, así como a la translocación nuclear de IRF3 y p65 .
Comparación Con Compuestos Similares
SN-001 se compara con otros inhibidores de STING como SN-011, que también se dirige al bolsillo de unión de dinucleótido cíclico de STING . Se ha demostrado que SN-011 suprime eficazmente la inflamación sistémica con menor citotoxicidad y mayor especificidad en comparación con otros inhibidores de STING . Otros compuestos similares incluyen el agonista de diABZI STING-1 trihidrocloruro, el activador de STING Compuesto 53 y C-176 .
Conclusión
SN-001 es un compuesto valioso en la investigación científica, particularmente en el estudio de la vía de señalización STING. Sus propiedades únicas y mecanismo de acción lo convierten en un candidato prometedor para el desarrollo de nuevos agentes terapéuticos que se dirigen a la respuesta inmune y la inflamación.
Propiedades
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLMVJILWFSRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: Tin and its alloys find applications in various fields, including:
- Soldering: High-Sn lead-free solders are used in electronics for joining different components. [, ]
- Thin film technology: Ultrathin β-Sn(001) films are studied for their potential in topological superconductivity, a field with applications in quantum computing. []
- Coatings: Tin thin films can be deposited on various substrates, such as NaCl, and their structure and properties can be controlled by factors like deposition rate and temperature. []
ANone: Different crystal orientations of tin can exhibit distinct properties:
- Oxidation: The oxidation behavior of β-Sn varies depending on the surface orientation. For example, the β-Sn(001) surface forms terraces when oxidized, while the β-Sn(101) surface remains planar. [, ]
- Intermetallic compound formation: The morphology of Cu6Sn5 intermetallic compound (IMC) grains, crucial in soldering applications, is influenced by the crystal orientation of the copper substrate. The (001) single crystal Cu results in different IMC morphologies compared to polycrystalline Cu. []
- Creep behavior: Nanoindentation studies reveal that the creep behavior of Sn and Sn-Ag alloys differs along various crystal orientations. [, ]
ANone: Alloying elements can significantly alter the properties of Tin:
- Microstructure refinement: Adding elements like Sn to Al-Mg2Si composites can refine the microstructure by reducing the size of primary particles, leading to improved mechanical properties like tensile strength and elongation. []
- Solder joint strength: Doping Sn-Cu solder interfaces with elements like Ag, Au, Cu, Ni, and Zn can enhance the cleavage energy, indicating a stronger interface and potentially more reliable solder joints. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2857579.png)
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2857585.png)
![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2857589.png)
![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2857590.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide](/img/structure/B2857600.png)

